molecular formula C6H3ClF3NOS B1427360 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide CAS No. 1823184-14-0

3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B1427360
CAS No.: 1823184-14-0
M. Wt: 229.61 g/mol
InChI Key: AEFQFKAKNGJHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound characterized by the presence of a chlorine atom, a mercapto group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by the introduction of the trifluoromethyl group and mercapto group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substituents introduced using reagents like trifluoromethylating agents or chlorinating agents.

Major Products Formed:

  • Oxidized derivatives of the compound.

  • Reduced forms of the compound.

  • Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine

  • 2-Mercapto-5-(trifluoromethyl)pyridine

  • 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine

Properties

IUPAC Name

3-chloro-1-hydroxy-5-(trifluoromethyl)pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NOS/c7-4-1-3(6(8,9)10)2-11(12)5(4)13/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFQFKAKNGJHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)N(C=C1C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide
Reactant of Route 3
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide
Reactant of Route 4
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.